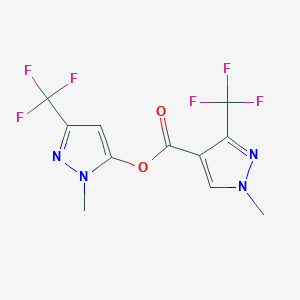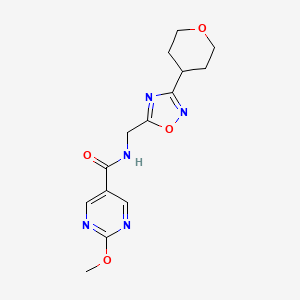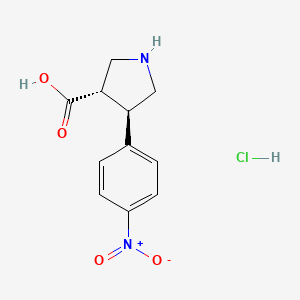![molecular formula C15H14Cl2N4O2S B2523779 8-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione CAS No. 897454-35-2](/img/structure/B2523779.png)
8-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione, also known as Theophylline, is a methylxanthine drug that is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a bronchodilator that works by relaxing the smooth muscles in the airways, making it easier to breathe. In addition to its clinical applications, Theophylline has been extensively studied for its biochemical and physiological effects, making it an important tool in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
Efficient Synthesis of Dithiazolidine Diones : The synthesis of 1,2,4-dithiazolidine-3,5-diones, which share structural similarities with the compound , demonstrates the utility of such structures in peptide and glycopeptide synthesis. These heterocycles serve as amino protecting groups and sulfurization reagents, highlighting the versatility of sulfur-containing compounds in organic synthesis (Barany et al., 2005).
Reactivity of Methylthiopurinones : Research on 6-methylthiopurin-8-ones, closely related to the target compound, explores their conversion to sulphones and investigates their chemical behavior. This study provides insights into the reactivity of sulfur-modified purines, which can inform applications in medicinal chemistry and drug design (Bergmann et al., 1974).
Sulfur-Transfer Agents : The preparation of sulfur-transfer agents, including those related to the compound of interest, underscores the importance of sulfur-containing molecules in synthetic chemistry. These agents facilitate the introduction of sulfur into various molecular frameworks, broadening the scope of chemical syntheses (Klose et al., 1997).
Potential Biological Applications
Antiproliferative and Antifungal Activities : Compounds structurally related to the target molecule have been evaluated for their antiproliferative and antifungal properties. Notably, certain derivatives exhibited potent activity against human cervical cancer cells and fungi, suggesting potential therapeutic applications (Tandon et al., 2009).
Herbicide Intermediate Synthesis : The synthesis of intermediates for novel herbicides, which share structural motifs with the compound , highlights the potential of such molecules in the development of agricultural chemicals. Efficient synthetic routes contribute to the discovery of new herbicidal agents (Hosokawa & Yoshida, 2003).
Eigenschaften
IUPAC Name |
8-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2S/c1-19-12-11(13(22)21(3)15(23)20(12)2)18-14(19)24-7-8-4-5-9(16)6-10(8)17/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIIQGFZIMTOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2523704.png)
![Ethyl 5-((4-(morpholinosulfonyl)benzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2523707.png)



![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2523715.png)
![(5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2523717.png)
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2523718.png)
